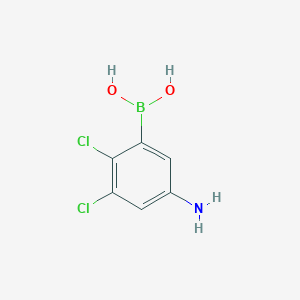
(5-Amino-2,3-dichlorophenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Amino-2,3-dichlorophenyl)boronic acid is an organoboron compound with the molecular formula C6H6BCl2NO2. This compound is characterized by the presence of an amino group and two chlorine atoms on a phenyl ring, along with a boronic acid functional group. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-2,3-dichlorophenyl)boronic acid typically involves the lithiation of 2,3-dichlorobromobenzene followed by the reaction with trimethyl borate. The process is as follows:
- Dissolve 2,3-dichlorobromobenzene in dry tetrahydrofuran (THF) and cool the solution to -78°C.
- Add n-butyllithium dropwise to the solution and stir for 2 hours at -78°C.
- Inject trimethyl borate into the reaction mixture and allow it to warm to room temperature overnight.
- Quench the reaction with hydrochloric acid and extract the product using diethyl ether .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .
化学反应分析
Types of Reactions: (5-Amino-2,3-dichlorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Substitution: The amino and chlorine groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Nucleophiles such as amines or alkoxides can be employed.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenol derivatives.
Substitution: Substituted phenyl derivatives.
科学研究应用
(5-Amino-2,3-dichlorophenyl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (5-Amino-2,3-dichlorophenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the aryl halide bond, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the biaryl product and regenerating the palladium catalyst.
相似化合物的比较
3,5-Dichlorophenylboronic acid: Similar structure but lacks the amino group.
2,3-Dichlorophenylboronic acid: Similar structure but lacks the amino group.
Uniqueness: (5-Amino-2,3-dichlorophenyl)boronic acid is unique due to the presence of both amino and boronic acid functional groups, which provide versatility in chemical reactions and applications. The amino group can participate in additional reactions, offering more synthetic pathways compared to similar compounds .
属性
分子式 |
C6H6BCl2NO2 |
|---|---|
分子量 |
205.83 g/mol |
IUPAC 名称 |
(5-amino-2,3-dichlorophenyl)boronic acid |
InChI |
InChI=1S/C6H6BCl2NO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,11-12H,10H2 |
InChI 键 |
YCXJDYMHTHRION-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1Cl)Cl)N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


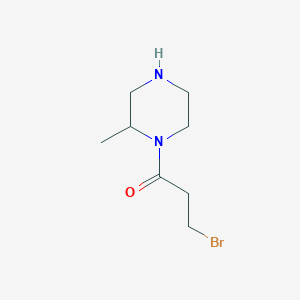

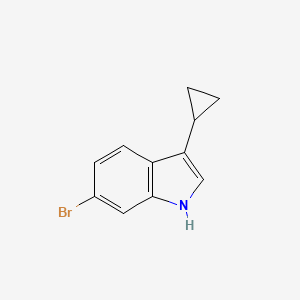
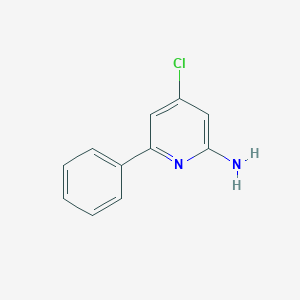
![Benzyl methyl(2-methylenespiro[3.5]nonan-7-yl)carbamate](/img/structure/B13922471.png)
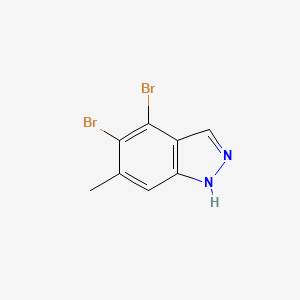
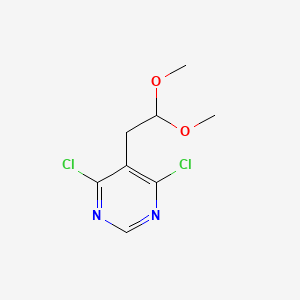
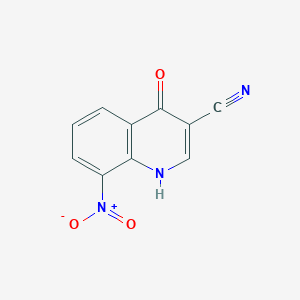
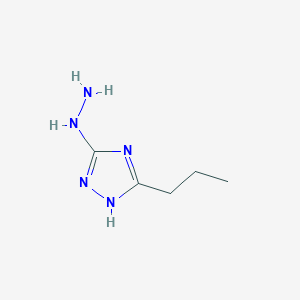
![Methyl 5-chloro-5H-indeno[1,2-B]pyridine-5-carboxylate](/img/structure/B13922500.png)
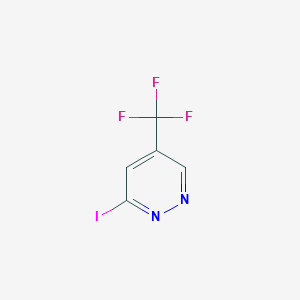
![3,7-Dichloro-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B13922509.png)

![1-(2,3-dihydro-3,3-dimethylfuro[3,2-b]pyridin-5-yl)Ethanone](/img/structure/B13922525.png)
